
Carvedilol impurity A
Descripción general
Descripción
Carvedilol impurity A is a byproduct formed during the synthesis of carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of hypertension and heart failure. This impurity is one of several that can be present in pharmaceutical formulations of carvedilol and is monitored to ensure the safety and efficacy of the drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carvedilol impurity A can be synthesized through various synthetic routes. One common method involves the reaction of carvedilol with specific reagents under controlled conditions. For instance, the synthesis may involve the use of solvents like acetonitrile and water, with the pH adjusted using formic acid . The reaction is typically carried out at a controlled temperature and monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound is closely monitored to minimize its presence in the final pharmaceutical product. The use of advanced chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), allows for the efficient separation and quantification of impurities . This ensures that the levels of impurity A remain within acceptable limits as defined by regulatory authorities.
Análisis De Reacciones Químicas
Types of Reactions: Carvedilol impurity A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically optimized to achieve high yields and purity of the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products.
Aplicaciones Científicas De Investigación
Quality Control and Analytical Method Development
Analytical Techniques : The primary application of carvedilol impurity A lies in its role in the development of analytical methods for quality control. High-Performance Liquid Chromatography (HPLC) is commonly employed to separate and quantify carvedilol and its impurities, including impurity A. The resolution achieved in these methods is typically greater than 1.5, indicating effective separation from the main drug component .
Method Validation : The validation of these analytical methods follows International Council for Harmonization (ICH) guidelines, ensuring that they are precise, accurate, specific, and robust. For instance, recovery studies indicate that the quantification of impurities can achieve recoveries between 80% to 120%, with relative standard deviations (RSD) below 10% .
Stability-Indicating Methods : Stability-indicating methods are crucial for assessing how carvedilol and its impurities behave under various stress conditions (e.g., thermal, hydrolytic). Studies have shown that carvedilol degrades significantly under heat stress, but degradation products are well-resolved from both carvedilol and its impurities . This aspect is vital for ensuring that formulations remain effective throughout their shelf life.
Impurity Profiling in Drug Development
Regulatory Compliance : Regulatory agencies set strict limits on impurities in pharmaceutical products, with specific thresholds for carvedilol impurities being ≤0.2% for individual impurities and ≤0.5% for total impurities. Monitoring impurity levels is essential for compliance with safety standards .
Case Studies : Various studies have highlighted the significance of impurity profiling in drug development. For example, a study demonstrated that using different mobile phases and column types improved the resolution between carvedilol and its impurities significantly, showcasing the importance of method optimization in pharmaceutical analysis .
Research on Pharmacological Effects
Potential Therapeutic Benefits : Research indicates that carvedilol and its impurities may have distinct pharmacological effects. Impurity A, along with other metabolites, has been studied for its potential role in preventing free radical damage in chronic heart failure patients . This suggests that understanding the pharmacodynamics of these impurities could lead to enhanced therapeutic strategies.
Synthesis and Characterization
Synthetic Pathways : The synthesis of this compound involves complex chemical processes that require careful control to minimize unwanted by-products. Studies have characterized various synthetic routes leading to impurity formation, emphasizing the need for rigorous monitoring during production to ensure high purity levels in final formulations .
Data Tables
The following table summarizes key findings related to the analytical methods developed for assessing this compound:
Parameter | Details |
---|---|
Analytical Technique | High-Performance Liquid Chromatography (HPLC) |
Resolution Achieved | Greater than 1.5 |
Recovery Rate (%) | 80% - 120% |
RSD (%) | Less than 10% |
Regulatory Limits | ≤0.2% for individual impurities; ≤0.5% total impurities |
Stability Testing Results | Significant degradation under thermal stress; well-resolved peaks |
Mecanismo De Acción
The mechanism of action of carvedilol impurity A is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and behavior is important for ensuring the overall safety and efficacy of carvedilol. The molecular targets and pathways involved in the formation of impurity A are related to the synthetic processes and degradation pathways of carvedilol .
Comparación Con Compuestos Similares
- Carvedilol impurity B
- Carvedilol impurity C
- Carvedilol impurity D
- Carvedilol impurity E
Comparison: Carvedilol impurity A is unique in its chemical structure and formation pathway compared to other impurities. While all these impurities are byproducts of the carvedilol synthesis process, they differ in their chemical properties and potential impact on the drug’s safety and efficacy. For instance, impurity C is known to have a different retention time and chemical behavior in chromatographic analyses compared to impurity A .
By understanding the unique characteristics of this compound and its comparison with similar compounds, researchers and pharmaceutical manufacturers can better control and minimize its presence in the final product, ensuring the highest standards of drug safety and efficacy.
Actividad Biológica
Carvedilol is a non-selective beta-adrenergic antagonist that is primarily used in the treatment of heart failure and hypertension. The compound is known for its antioxidant properties and ability to improve cardiovascular outcomes. However, during its synthesis, various impurities can arise, one of which is Carvedilol Impurity A. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of carvedilol-containing formulations.
Chemical Characteristics
This compound is identified as a byproduct in the synthesis of carvedilol, specifically linked to the reaction pathways involving intermediates such as 4-(2,3-epoxypropoxy) carbazole and 2-(2-methoxyphenoxy) ethylamine. The molecular formula and weight have been characterized through spectral analysis techniques, including NMR and IR spectroscopy.
Property | Value |
---|---|
Molecular Formula | C27H22N2O3 |
Molecular Weight | 422.48 g/mol |
Appearance | Off-white crystalline powder |
IR Spectra | Characteristic peaks at 2932, 3065 (C-H), 1604 (C-C aromatic) |
This compound exhibits biological activity through its interaction with adrenergic receptors, similar to carvedilol itself. It acts as an antagonist at both beta-1 and beta-2 adrenergic receptors and has some affinity for alpha-1 adrenergic receptors. This dual action contributes to its potential vasodilatory effects and antioxidant activity.
Pharmacological Effects
Research indicates that carvedilol and its impurities can prevent oxidative stress in cardiac tissues by scavenging free radicals, thereby protecting against myocardial damage. Studies have shown that carvedilol significantly reduces serum levels of inflammatory markers, which could also apply to its impurities.
Case Studies
- Cardiovascular Protection : In a study involving patients with chronic heart failure, carvedilol was shown to improve left ventricular function and reduce mortality rates. While specific data on Impurity A is limited, it is hypothesized that it may contribute similarly due to its structural similarity to carvedilol .
- Antioxidant Activity : A comparative analysis demonstrated that carvedilol and its impurities have significant antioxidant properties, with Impurity A showing comparable effects in reducing oxidative stress markers in vitro .
Analytical Methods for Detection
To ensure the quality of pharmaceutical formulations containing carvedilol, various analytical methods have been developed for detecting impurities:
- HPLC Method : A gradient stability indicating reverse-phase HPLC method has been validated for the quantitative determination of carvedilol and its impurities, achieving a resolution greater than 1.5 between carvedilol and its impurities .
Method | Details |
---|---|
Column Type | Inertsil ODS 3V |
Mobile Phase | Water: Acetonitrile: Trifluoroacetic acid (80:20:0.1) |
Flow Rate | 1.0 mL/min |
Detection Wavelength | 240 nm |
Propiedades
IUPAC Name |
1-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N3O7/c1-42-31-13-5-7-15-33(31)44-20-18-37-22-26(40)23-39(19-21-45-34-16-8-6-14-32(34)43-2)24-27(41)25-46-35-17-9-12-30-36(35)28-10-3-4-11-29(28)38-30/h3-17,26-27,37-38,40-41H,18-25H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTOXYJJIRJNNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(CN(CCOC2=CC=CC=C2OC)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661859 | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{(2-hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propyl)[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-79-5 | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{(2-hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propyl)[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.